4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

Übersicht

Beschreibung

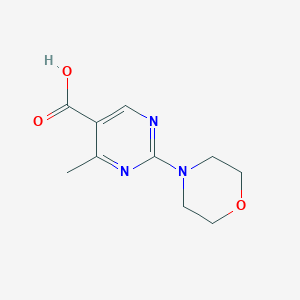

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H13N3O3. It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a morpholine ring at the 2-position, and a carboxylic acid group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Substitution Reactions:

Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

- **

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Biologische Aktivität

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on structure-activity relationships (SAR), pharmacokinetics, and specific case studies that highlight its efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The morpholine moiety enhances solubility and bioavailability, while the pyrimidine core is known for its versatility in medicinal chemistry. SAR studies indicate that modifications in the substituents can significantly impact the compound’s potency against various biological targets.

Table 1: Structure-Activity Relationship Summary

| Compound | Modifications | IC50 (nM) | Target |

|---|---|---|---|

| 1 | Morpholine substitution | 72 | NAPE-PLD |

| 2 | Methyl group addition | 50 | COX-2 |

| 3 | Hydroxypyrrolidine exchange | 7.14 | NAPE-PLD |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable properties, including moderate clearance rates and oral bioavailability. For instance, one study reported an oral bioavailability of approximately 31.8% after administration in mice, indicating potential for effective systemic delivery .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 82.7 ± 1.97 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Bioavailability (%) | 31.8 |

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. In vitro assays revealed an IC50 value of approximately 0.126 μM, indicating potent growth inhibition . Furthermore, it has been shown to inhibit metastasis in animal models, outperforming established treatments like TAE226.

Anti-inflammatory Effects

The compound also displays promising anti-inflammatory activity by inhibiting COX-2 enzymes, with IC50 values comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a dual role in both cancer therapy and inflammation management .

Case Studies

- Inhibition of NAPE-PLD : A study highlighted the compound's ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial for cannabinoid signaling pathways. The compound demonstrated a notable potency with an IC50 of 72 nM .

- Metastasis Inhibition : In vivo studies using BALB/c nude mice showed that treatment with this compound significantly reduced metastatic nodules formed by MDA-MB-231 cells, showcasing its potential as an anti-metastatic agent .

- Selectivity and Off-target Effects : While exhibiting potent activity against specific targets, the compound also showed off-target effects on matrix metalloproteinases (MMPs), suggesting a need for further optimization to enhance selectivity .

Eigenschaften

IUPAC Name |

4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7-8(9(14)15)6-11-10(12-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPXUSYFVXCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586490 | |

| Record name | 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873450-22-7 | |

| Record name | 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.